molecular formula C20H25NO3S B12129995 {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline

Cat. No.: B12129995
M. Wt: 359.5 g/mol
InChI Key: DLFMCHQOAJWVEW-UHFFFAOYSA-N
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Description

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline is a complex organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a unique combination of functional groups, including an ethoxy group, a methyl group, and a sulfonyl group attached to an indoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline core

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale .

Mechanism of Action

The mechanism of action of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The indoline core can bind to multiple receptors, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups enhances its lipophilicity, while the sulfonyl group increases its reactivity and potential for biological interactions .

Properties

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

IUPAC Name

1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C20H25NO3S/c1-5-24-19-12-15(4)20(13-17(19)14(2)3)25(22,23)21-11-10-16-8-6-7-9-18(16)21/h6-9,12-14H,5,10-11H2,1-4H3

InChI Key

DLFMCHQOAJWVEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32)C(C)C

Origin of Product

United States

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